Imidazo[1,2-A]pyrazin-2-amine
Overview
Description
Imidazo[1,2-A]pyrazin-2-amine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity .
Synthesis Analysis
An efficient iodine-catalyzed method for synthesizing this compound has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .Molecular Structure Analysis
This compound is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis
This compound has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Cancer Therapy Applications
Imidazo[1,2-a]pyrazin-2-amine derivatives have been explored for their potential in cancer therapy. For example, novel imidazo[1,2-a]pyrazin-8-amines were discovered as inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), with low-nanomolar Brk inhibition activity and high selectivity towards other kinases, indicating their potential as oncology targets (H. Zeng et al., 2011). Additionally, structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells demonstrated significant selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays, suggesting their utility in targeted cancer therapy (N. Bouloc et al., 2010).
Anti-Inflammatory and Antioxidant Properties
This compound derivatives have shown promising anti-inflammatory and antioxidant properties. A study on the synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents revealed potent activity, highlighting the therapeutic potential of these compounds in treating inflammatory diseases (B. Shankar et al., 2017).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound derivatives. For instance, the green synthesis and antimicrobial activity of some novel N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were evaluated, with some compounds exhibiting promising antimicrobial activity, which could lead to new treatments for bacterial infections (B. Jyothi & N. Madhavi, 2019).
Enzyme Inhibitors and Receptor Ligands
This compound compounds have been studied for their role as enzyme inhibitors and receptor ligands, contributing to the understanding of their pharmacological properties. A review on the recent progress in the pharmacology of imidazo[1,2-a]pyridines, a closely related scaffold, discussed the comprehension of the pharmacological properties of these compounds, including enzyme inhibition and receptor ligand activity, which can be extrapolated to imidazo[1,2-a]pyrazin-2-amines (C. Enguehard-Gueiffier & A. Gueiffier, 2007).
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyrazin-2-amine primarily targets the A2A adenosine receptor (A2AAR) . This receptor plays a crucial role in regulating signaling in the tumor microenvironment .
Mode of Action
The compound acts by blocking the A2A adenosine receptor (A2AAR), which activates an immunostimulatory response . This blockade regulates signaling within the tumor microenvironment, thereby modulating the immune response .
Biochemical Pathways
The blockade of a2aar is known to influence various signaling pathways within the tumor microenvironment . This can lead to a range of downstream effects, including the activation of immune responses.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that they may have properties compatible with once-daily dosing .
Result of Action
The blockade of A2AAR by this compound leads to the activation of immunostimulatory responses . This can result in a range of molecular and cellular effects, including the modulation of immune responses within the tumor microenvironment .
Future Directions
Imidazo[1,2-A]pyrazin-2-amine has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyrazin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the construction of this compound derivatives . The nature of these interactions involves radical reactions for the direct functionalization of this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to have a significant impact on the PI3K-Akt-mTOR signaling pathway, which is frequently activated in human malignancies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in the acute TB mouse model, there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a related compound, respectively, after 4 weeks of treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTYVPZQTIYWOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289267-53-3 | |
Record name | imidazo[1,2-a]pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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